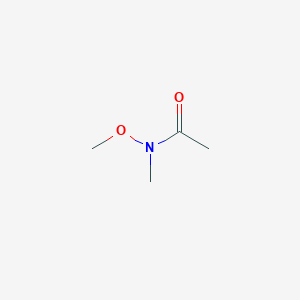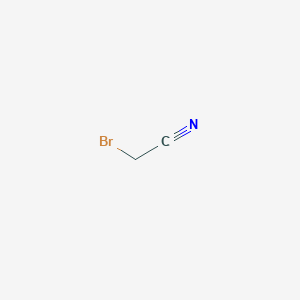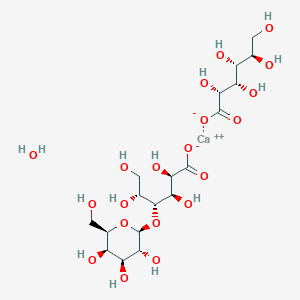
乙酸钙
概述
描述
乙酸钙是一种化学化合物,是乙酸的钙盐。它的化学式为( \text{C}4\text{H}_6\text{CaO}_4 )它呈现为白色、吸湿性固体,广泛应用于各种工业和医疗领域 {_svg_1} .
作用机制
Target of Action
Calcium acetate primarily targets phosphate ions in the body . It is used to treat hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood, commonly seen in patients with kidney disease .
Mode of Action
Calcium acetate works by binding with the phosphate in the food you eat . The resulting calcium phosphate complex is insoluble and is eliminated from the body without being absorbed .
Biochemical Pathways
The primary biochemical pathway involved in the action of calcium acetate is the phosphate binding process . By binding to dietary phosphate in the intestines, calcium acetate prevents phosphate absorption into the bloodstream . This helps regulate phosphate levels in the body, preventing complications such as ectopic calcification and secondary hyperparathyroidism .
Pharmacokinetics
Calcium acetate is primarily absorbed from the small intestine via active transport and passive diffusion . Vitamin D enhances its absorption . After absorption, it crosses the placenta and enters breast milk . The compound is mainly excreted via feces as insoluble calcium salts, and about 20% is excreted in urine . A study on mice showed that the absolute bioavailability of calcium acetate was 1.5-fold greater than that of calcium chloride .
Result of Action
The primary result of calcium acetate action is the reduction of phosphate levels in the blood . By binding to dietary phosphate and preventing its absorption, calcium acetate helps manage hyperphosphatemia in patients with kidney disease . This can prevent complications such as ectopic calcification and secondary hyperparathyroidism .
Action Environment
The efficacy and stability of calcium acetate can be influenced by various environmental factors. For instance, pH levels can affect the solubility of calcium acetate and hence its ability to bind to phosphate . Additionally, the presence of other ions in the gastrointestinal tract may also influence the binding efficiency of calcium acetate .
科学研究应用
乙酸钙在科学研究中有着广泛的应用:
医药: 它被用作肾病患者的磷酸盐结合剂,以控制血液中的磷酸盐水平
食品工业: 乙酸钙用作食品添加剂、稳定剂、缓冲剂和螯合剂,尤其是在糖果产品中.
环境应用: 它被用于废水处理工艺中,作为絮凝剂和沉淀剂去除污染物.
工业应用: 乙酸钙用于树脂生产、印刷和纺织品染色.
5. 作用机理
乙酸钙主要作为磷酸盐结合剂发挥作用。它通过与所食食物中的磷酸盐结合,形成不溶性磷酸钙,然后从体内排出,不会被吸收。 这种机制对终末期肾病患者特别有利,可以防止磷酸盐水平升高 .
生化分析
Biochemical Properties
Calcium acetate interacts with various enzymes, proteins, and other biomolecules. It is often used in the treatment of hyperphosphatemia, a condition characterized by elevated serum phosphorus levels . Calcium acetate binds to dietary phosphate in the gastrointestinal tract, reducing its absorption and thereby lowering serum phosphorus levels .
Cellular Effects
Calcium acetate influences cell function by affecting cellular metabolism and gene expression. It helps regulate phosphorus levels within cells, which is crucial for various cellular processes, including energy production and cell signaling .
Molecular Mechanism
At the molecular level, calcium acetate exerts its effects through binding interactions with biomolecules. It binds to dietary phosphate in the gastrointestinal tract, forming insoluble calcium phosphate, which is then excreted in the feces . This reduces the amount of phosphate absorbed into the bloodstream, thereby lowering serum phosphorus levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium acetate can change over time. For instance, a study found that calcium acetate effectively lowered serum phosphorus levels in hemodialysis patients after 4 weeks and 8 weeks of administration .
Metabolic Pathways
Calcium acetate is involved in the phosphate homeostasis pathway. By binding to dietary phosphate, it reduces phosphate absorption and disrupts the normal phosphate metabolism .
Transport and Distribution
Calcium acetate is transported within cells and tissues through passive diffusion. Once in the gastrointestinal tract, it binds to dietary phosphate, reducing its absorption and distribution within the body .
准备方法
乙酸钙可以通过多种方法合成:
-
实验室合成: 一种常见的方法是使碳酸钙(存在于蛋壳、石灰石或大理石中)与乙酸反应。反应如下:[ \text{CaCO}3 (s) + 2\text{CH}_3\text{COOH} (aq) \rightarrow \text{Ca}(\text{CH}_3\text{COO})_2 (aq) + \text{H}_2\text{O} (l) + \text{CO}_2 (g) ] 或者,可以使用氢氧化钙:[ \text{Ca(OH)}_2 (s) + 2\text{CH}_3\text{COOH} (aq) \rightarrow \text{Ca}(\text{CH}_3\text{COO})_2 (aq) + 2\text{H}_2\text{O} (l) ]
-
工业生产: 在工业上,乙酸钙是在受控条件下通过乙酸与碳酸钙或氢氧化钙反应生产的。 该工艺包括初步过滤、脱色、精细过滤和干燥,以获得最终产品 {_svg_3} .
化学反应分析
乙酸钙会发生各种化学反应:
-
分解: 当加热时,乙酸钙会分解成碳酸钙和乙酸。[ \text{Ca}(\text{CH}3\text{COO})_2 \rightarrow \text{CaCO}_3 + \text{CH}_3\text{COOH} ]
-
与磷酸盐的反应: 在磷酸根离子存在下,乙酸钙会形成不溶性磷酸钙,并从体内排出。 这种反应在医疗应用中特别有用,用于治疗高磷酸血症 {_svg_5}.
-
与二氧化碳的反应: 乙酸钙可以与二氧化碳反应生成碳酸钙和乙酸,这在环境应用中很有用 .
相似化合物的比较
属性
CAS 编号 |
114460-21-8 |
|---|---|
分子式 |
C4H6CaO4 |
分子量 |
158.17 g/mol |
IUPAC 名称 |
calcium;diacetate |
InChI |
InChI=1S/2C2H4O2.Ca/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
InChI 键 |
VSGNNIFQASZAOI-UHFFFAOYSA-L |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Ca+2] |
规范 SMILES |
CC(=O)[O-].CC(=O)[O-].[Ca+2] |
颜色/形态 |
COLORLESS CRYSTALS Rod-shaped crystals White, hydrogroscopic, crystalline solid |
密度 |
1.50 kg/l 1.5 g/cm³ |
熔点 |
160 °C 160 °C (decomposition to acetone) |
Key on ui other cas no. |
62-54-4 |
物理描述 |
DryPowder; Liquid; PelletsLargeCrystals Anhydrous calcium acetate is a white, hygroscopic, bulky, crystalline solid with a slightly bitter taste. A slight odour of acetic acid may be present. The monohydrate may be needles, granules or powder WHITE-TO-BROWN OR GREY CRYSTALS WITH CHARACTERISTIC ODOUR. |
保质期 |
VERY HYGROSCOPIC ... |
溶解度 |
37.4 G IN 100 CC OF WATER @ 0 °C; 29.7 G IN 100 CC OF WATER @ 100 °C; SLIGHTLY SOL IN ALCOHOL Practically insol in acetone and benzene Solubility in water: very good |
同义词 |
Calcium Acetate; Brown Acetate; Calcium Diacetate; E 263; Gray Acetate; Lime Acetate; Lime Pyrolignite; PhosLo; Royen; Sanopan; Sorbo-Calcion; Teltozan |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





















Synthesis routes and methods II
Procedure details


























Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is calcium acetate used as a phosphate binder in patients with chronic kidney disease?
A1: Calcium acetate effectively binds dietary phosphorus in the gut, limiting its absorption into the bloodstream. This is crucial for patients with chronic kidney disease who can't efficiently remove phosphorus, leading to hyperphosphatemia [, , , ].
Q2: How does calcium acetate compare to calcium carbonate as a phosphate binder?
A2: Research indicates that calcium acetate might be a more potent phosphate binder than calcium carbonate. Studies show comparable phosphorus control with lower elemental calcium intake using calcium acetate [, , , , , ].
Q3: Are there any concerns regarding the long-term use of calcium acetate in hemodialysis patients?
A3: While effective, long-term use of calcium acetate has been linked to hypercalcemia and vascular calcification in some hemodialysis patients. These concerns have led to exploring alternative phosphate binders like sevelamer [, , ].
Q4: Does the timing of calcium acetate administration impact its phosphate binding efficacy?
A4: Yes, studies suggest that taking calcium acetate with meals optimizes its phosphate binding capacity as it primarily targets dietary phosphorus [].
Q5: Has calcium acetate demonstrated any additional benefits beyond phosphorus control in CKD patients?
A5: Some studies suggest that calcium acetate might have a positive impact on secondary hyperparathyroidism in CKD patients, although further research is needed to confirm this finding [].
Q6: What is the molecular formula and weight of calcium acetate?
A6: The anhydrous form of calcium acetate has the molecular formula Ca(C2H3O2)2 and a molecular weight of 158.17 g/mol [].
Q7: How does the hydration state of calcium acetate affect its properties?
A7: Calcium acetate exists in various hydrated forms, including anhydrous, monohydrate, and half-hydrate. The presence of water molecules influences its solubility, thermal stability, and reactivity [, ].
Q8: Can calcium acetate be synthesized from waste materials?
A8: Yes, researchers have successfully synthesized calcium acetate from various waste sources, such as eggshells, oyster shells, and scallop shells. This approach offers an eco-friendly alternative to conventional production methods [, , ].
Q9: How does calcium acetate affect cement properties?
A9: Calcium acetate can act as an accelerator and water reducer in cement. Studies demonstrate its ability to enhance early hydration, reduce setting time, and improve compressive strength of cement mortars [, ].
Q10: Can calcium acetate be used as a CO2 sorbent?
A10: Research suggests that calcium acetate exhibits potential as a CO2 sorbent. Its cyclic calcination/carbonation reactions demonstrate promising carbon capture capabilities, particularly at temperatures between 650-700°C [].
Q11: How does calcium acetate contribute to the de-icing performance of road salt alternatives?
A11: Calcium acetate serves as an environmentally benign de-icer, offering a less corrosive alternative to traditional road salts like sodium chloride [, ].
Q12: How does the de-icing capacity of calcium acetate compare to sodium chloride?
A12: While calcium acetate is less corrosive, its ice-melting capacity is generally lower than sodium chloride. Research is exploring methods to enhance its performance, such as combining it with sodium hydroxide [, ].
Q13: Does calcium acetate impact the taste of rye bread?
A13: While acetate contributes to the desirable taste of rye bread, high concentrations of calcium acetate can negatively impact bread volume due to its effect on yeast CO2 production [].
Q14: Can calcium acetate be used to improve the shelf life of cut flowers?
A14: Studies indicate that calcium acetate can prolong the vase life of cut flowers like gladiolus. This is attributed to its positive influence on membrane stability, calcium signaling, and hormone regulation within the flower [].
Q15: How is calcium acetate utilized in the food industry?
A15: Calcium acetate is a versatile food additive (E263) used for various purposes, including a firming agent, pH regulator, and sequestrant. It's also applied in oil degumming processes and can improve the stability and texture of certain food products [, ].
Q16: What are potential future research areas for calcium acetate?
A16: Future research could explore:* Optimizing calcium acetate formulations for improved bioavailability and reduced gastrointestinal side effects [].* Investigating its potential in other applications, such as drug delivery systems and biomaterial development [, ].* Further analyzing its environmental impact and degradation pathways [, ].* Expanding research on its use as a CO2 sorbent for climate change mitigation strategies [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
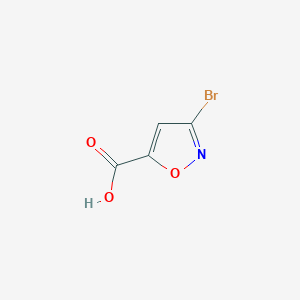
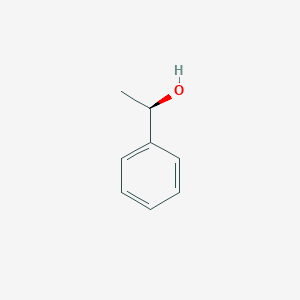
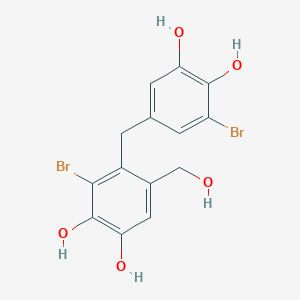
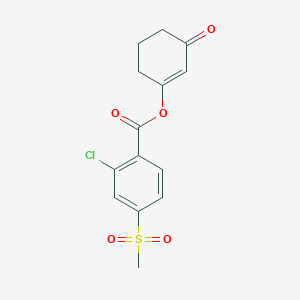
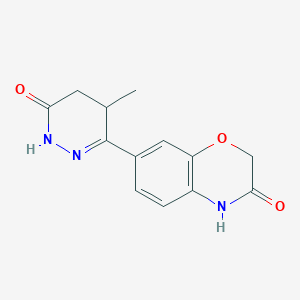
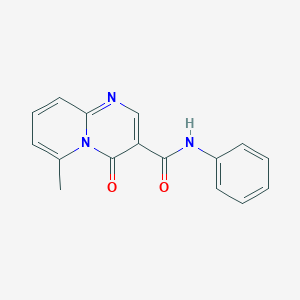
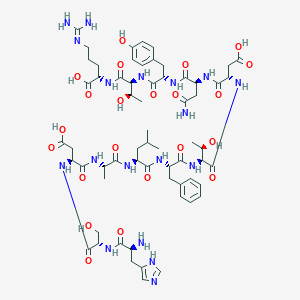

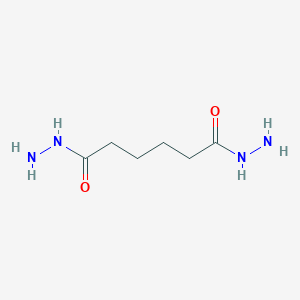
![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)
